molecular formula C15H19ClN2O3 B5641032 ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate

Cat. No. B5641032
M. Wt: 310.77 g/mol
InChI Key: IMYIJJURCQQJSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. These processes afford reasonable overall yields and are characterized by techniques such as 1H NMR (Zheng Rui, 2010). Other related syntheses involve cyclization reactions and reactions with different hydrazines to produce various derivatives, with structures confirmed by IR, 1H NMR, and 13C NMR spectroscopy (K. Anusevičius et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral data and X-ray single crystal analysis, revealing intricate details of the molecular conformation and hydrogen bonding patterns (H. Radwan et al., 2020). These studies offer insights into the structural basis of the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Reactions involving ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate lead to the formation of various derivatives. These reactions are characterized by their regioselectivity and yields, providing a versatile framework for the synthesis of a broad array of chemical entities (P. Machado et al., 2011).

Physical Properties Analysis

The physical properties, including crystalline forms and solubility, are crucial for understanding the compound's behavior in different environments. Studies on related compounds reveal the importance of crystallization conditions on the polymorphic forms, which can significantly affect the compound's physical properties (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate, such as its reactivity and interaction with other compounds, are defined by its functional groups and molecular structure. Studies have explored its reactions under various conditions, highlighting the compound's versatility in organic synthesis (Y. Ishii et al., 1997).

Safety and Hazards

Ethyl 4-oxo-1-piperidinecarboxylate and Ethyl 4-amino-1-piperidinecarboxylate are both classified as Eye Irrit. 2, indicating they can cause eye irritation . Precautionary measures include avoiding eye contact and using personal protective equipment like dust masks, eyeshields, and gloves .

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYIJJURCQQJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylate

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